3-Amino-3-biphenyl-3-YL-propionic acid
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Overview
Description
(3R)-3-Amino-3-(3-phenylphenyl)propanoic acid is an organic compound belonging to the class of amino acids It features a chiral center at the third carbon, making it optically active This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 3-phenylphenyl substituent on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(3-phenylphenyl)propanoic acid can be achieved through several methods:
Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. For example, asymmetric hydrogenation of a suitable precursor can yield the (3R)-enantiomer.
Resolution of Racemates: This method involves the separation of racemic mixtures into individual enantiomers using chiral resolving agents or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions typically include controlled temperature, pressure, and the use of solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-phenylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-phenylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Phenylpropanoic Acid: Lacks the amino group and chiral center, making it less versatile in biological applications.
3-Amino-3-phenylpropanoic Acid: Similar structure but lacks the additional phenyl group, resulting in different chemical and biological properties.
Uniqueness: (3R)-3-Amino-3-(3-phenylphenyl)propanoic acid is unique due to its chiral center and the presence of both amino and phenyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-amino-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) |
InChI Key |
STLQUHNBILJQTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(CC(=O)O)N |
Origin of Product |
United States |
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